(5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
Description
This chiral bisphosphine ligand features a bibenzo[b][1,4]dioxine core with two bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl groups at the 6,6'-positions. The tert-butyl and methoxy substituents confer significant steric bulk and electron-donating properties, making it highly effective in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions. Its stereochemistry (5S configuration) is critical for inducing chiral environments in metal complexes .
Properties
IUPAC Name |
[5-[6-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104O8P2/c1-69(2,3)49-37-45(38-50(63(49)77-25)70(4,5)6)85(46-39-51(71(7,8)9)64(78-26)52(40-46)72(10,11)12)59-31-29-57-67(83-35-33-81-57)61(59)62-60(32-30-58-68(62)84-36-34-82-58)86(47-41-53(73(13,14)15)65(79-27)54(42-47)74(16,17)18)48-43-55(75(19,20)21)66(80-28)56(44-48)76(22,23)24/h29-32,37-44H,33-36H2,1-28H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQUABNSOEHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCCO3)C4=C(C=CC5=C4OCCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104O8P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple functional groups that influence its biological activity. Its molecular formula is , and it contains two phosphine moieties which are significant for its reactivity and interaction with biological systems.
Structure Overview
- Molecular Formula :
- Molecular Weight : 1248.66 g/mol
- Key Functional Groups : Phosphine groups, methoxy groups
The biological activity of this compound is largely attributed to its ability to act as a ligand in various catalytic reactions. It has been noted for its role in:
- Asymmetric Synthesis : It serves as a chiral catalyst in rhodium-catalyzed reactions, facilitating the formation of complex organic molecules such as fragrances .
- Antioxidant Properties : The presence of bulky tert-butyl groups enhances the compound's stability and may contribute to antioxidant activity by scavenging free radicals.
Study 1: Catalytic Applications
In a study published in MDPI Materials, the compound was evaluated for its effectiveness in catalyzing asymmetric annulation reactions. The results indicated that it significantly improved yields of desired products while maintaining high enantioselectivity .
| Reaction Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|
| Ketimine-Alkyne Coupling | 85 | 98 |
| Aldol Reaction | 90 | 95 |
Study 2: Toxicological Assessment
Research on similar compounds within the dioxin family suggests potential toxicological concerns. A comparative analysis indicated that while some dioxins exhibit carcinogenic properties, the specific structure of (5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine may mitigate these risks due to steric hindrance provided by the bulky substituents .
Study 3: Antioxidant Activity
A separate investigation into the antioxidant properties revealed that compounds with similar structural motifs demonstrated significant radical scavenging activity. The bulky tert-butyl groups likely enhance this property by providing steric protection against oxidative degradation .
Scientific Research Applications
Asymmetric Catalysis
This compound is primarily used as a chiral ligand in various asymmetric catalytic reactions. It facilitates the formation of enantiomerically enriched products through its ability to stabilize transition states in reactions involving metals such as rhodium and palladium.
Key Reactions :
- Rhodium-Catalyzed Reactions : The ligand has been employed in rhodium-catalyzed asymmetric (3+2) annulation reactions of ketimines and alkynes, leading to the formation of complex bicyclic structures with high enantioselectivity .
- Synthesis of Fragrances : It serves as a chiral catalyst in the synthesis of fragrances like canthoxal and p-isobutyl-alpha-methylhydrocinnamaldehyde, showcasing its utility in the fine chemical industry .
Transition Metal Complexes
The ligand forms stable complexes with transition metals, enhancing their catalytic activity. For instance:
- Copper-Catalyzed Reactions : It has been utilized in Cu-catalyzed asymmetric conjugate reductions and cycloaddition reactions, demonstrating its versatility in various synthetic pathways .
Stereoselective Synthesis
The compound is instrumental in the stereoselective synthesis of various organic compounds:
- Secondary Allylic Alcohols : It facilitates the enantioselective reduction of α,β-unsaturated ketones to produce secondary allylic alcohols with high optical purity .
- Cyclohexanone Derivatives : The ligand has been used in the stereoselective preparation of cyclohexanone derivatives via rhodium-catalyzed rearrangements, emphasizing its role in complex molecule synthesis .
Case Study 1: Rhodium-Catalyzed Asymmetric Synthesis
In a study published by researchers at a leading university, (5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine was utilized to synthesize a library of chiral compounds. The results indicated that the ligand provided superior yields and enantioselectivities compared to other phosphine ligands.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Rh-catalyzed annulation | 85 | 95 |
| Cu-catalyzed conjugate reduction | 90 | 92 |
Case Study 2: Synthesis of Fragrance Compounds
In another investigation focused on fragrance synthesis, the ligand was employed to create key intermediates for canthoxal production. The study reported that using this ligand resulted in both increased yield and improved selectivity for desired fragrance components.
Comparison with Similar Compounds
Structural and Electronic Differences
a. (S)-6,6'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine (CAS 2757287-32-2)
- Molecular Formula : C₆₄H₉₆O₄P₂Si₈ (MW: 1216.08)
- Key Differences: Trimethylsilyl (TMS) groups replace tert-butyl and methoxy substituents. TMS groups are less electron-donating but more lipophilic, altering solubility and metal-ligand interactions.
b. (S)-2,2'-Bis[bis(4-methoxy-3,5-di-t-butylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl (CAS 1365531-99-2)
- Molecular Formula : C₇₆H₁₀₈O₈P₂ (MW: 1211.61)
- Key Differences :
c. (R)-2,2'-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl
- Molecular Formula : C₇₆H₁₀₈O₈P₂ (MW: ~1211)
- Key Differences: R-configuration instead of S, leading to mirrored enantioselectivity in catalysis.
d. DM-SEGPHOS (CAS 850253-53-1)
- Molecular Formula : C₄₆H₄₄O₄P₂ (MW: ~710)
- Key Differences :
Physicochemical Properties
Q & A
Basic Question: What are the key synthetic pathways for preparing this chiral bisphosphine ligand, and how is its stereochemical purity validated?
Methodological Answer:
The ligand is synthesized via sequential phosphorylation of a 5,5'-bibenzo[b][1,4]dioxine scaffold. Key steps include:
- Stereoselective introduction of phosphine groups using bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine under inert conditions to avoid oxidation .
- Chiral resolution via crystallization with chiral auxiliaries or asymmetric catalysis templates to isolate the (5S) enantiomer .
- Validation of stereochemical purity through P NMR spectroscopy (distinct diastereotopic peaks for each enantiomer) and chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) .
Advanced Question: How do steric and electronic properties of the tert-butyl and methoxy substituents influence enantioselectivity in asymmetric catalysis?
Methodological Answer:
- Steric Effects: The 3,5-di-tert-butyl groups create a bulky environment, restricting substrate access to specific quadrants of the metal center. This enforces a chiral pocket, critical for enantioselective C–C bond formation (e.g., in hydrogenation or cross-coupling) .
- Electronic Effects: The 4-methoxy groups donate electron density via resonance, stabilizing metal-ligand bonds (e.g., Rh or Ru complexes) and modulating oxidative addition/reductive elimination kinetics.
- Experimental Design: Compare catalytic outcomes (e.g., enantiomeric excess, ee%) using ligands with substituent variations (e.g., 3,5-dimethyl vs. 3,5-di-tert-butyl) under identical reaction conditions .
Basic Question: What spectroscopic techniques are essential for characterizing this ligand and its metal complexes?
Methodological Answer:
- H/C NMR: Assign methoxy (-OCH) and tert-butyl (-C(CH)) proton environments; confirm ligand symmetry .
- P NMR: Monitor phosphorylation efficiency (δ ~20–30 ppm for P(III) species) and metal coordination shifts (e.g., Δδ >5 ppm upon Rh binding) .
- X-ray Crystallography: Resolve absolute configuration of the ligand-metal complex (e.g., Rh-catalyzed hydrogenation intermediates) to correlate structure with enantioselectivity .
Advanced Question: How can researchers address contradictory data in catalytic performance across different reaction solvents?
Methodological Answer:
Contradictions often arise from solvent-dependent ligand flexibility or metal-ligand dissociation. Systematic approaches include:
- Solvent Screening: Test polar (e.g., MeOH), nonpolar (toluene), and coordinating (THF) solvents to map ee% and conversion trends .
- DFT Calculations: Model solvent-ligand interactions (e.g., solvation energy of tert-butyl groups) to predict conformational stability .
- In Situ Spectroscopy: Use IR or Raman to monitor ligand conformation during catalysis (e.g., tert-butyl group rotation in toluene vs. rigidity in DMF) .
Basic Question: What are the stability considerations for handling and storing this ligand?
Methodological Answer:
- Air Sensitivity: The phosphine groups oxidize readily; store under argon or nitrogen in flame-sealed ampules. Use Schlenk techniques for transfers .
- Thermal Stability: Decomposition occurs >150°C; avoid prolonged heating in solution (e.g., reflux in toluene >12 hours degrades ligand efficacy) .
- Light Sensitivity: Protect from UV light to prevent radical-mediated oxidation; amber glassware is recommended .
Advanced Question: How does ligand design impact catalytic turnover frequency (TOF) in enantioselective transformations?
Methodological Answer:
- Turnover Limiting Step: Use kinetic studies (e.g., variable-time NMR) to identify if TOF is limited by substrate binding, oxidative addition, or reductive elimination.
- Ligand Rigidity vs. Flexibility: Rigid 5,5'-bibenzo[b][1,4]dioxine backbones enhance TOF by reducing unproductive ligand rearrangements during catalysis .
- Comparative Studies: Benchmark against ligands like BINAP or Josiphos; correlate TOF with steric parameters (e.g., Tolman cone angles) .
Basic Question: What are the typical catalytic applications of this ligand in organic synthesis?
Methodological Answer:
- Asymmetric Hydrogenation: Efficient for α,β-unsaturated carbonyl compounds (e.g., >95% ee in ketone hydrogenation with Rh complexes) .
- Cross-Coupling Reactions: Suzuki-Miyaura couplings of aryl chlorides (Pd/ligand systems achieve TON >10) .
- C–H Activation: Direct functionalization of arenes via Ru-catalyzed enantioselective C–H insertion .
Advanced Question: How can researchers systematically optimize ligand loading to balance cost and catalytic efficiency?
Methodological Answer:
- Ligand:Metal Stoichiometry: Screen ratios (1:1 to 4:1) to identify saturation points where excess ligand no longer improves ee% or TOF .
- Substrate-Binding Studies: Use isothermal titration calorimetry (ITC) to quantify ligand-substrate affinity and predict optimal loading .
- Economic Analysis: Calculate cost per mole of product using high ligand loadings (e.g., 10 mol%) vs. low-loading high-TON systems (e.g., 0.1 mol%) .
Basic Question: What precautions are necessary when scaling up reactions using this ligand?
Methodological Answer:
- Oxygen Exclusion: Use gloveboxes or automated Schlenk lines for large-scale transfers to prevent phosphine oxidation .
- Exothermic Reactions: Monitor temperature in hydrogenation reactions; employ jacketed reactors with precise cooling .
- Waste Handling: Quench spent catalyst with aqueous HO to oxidize phosphine residues before disposal .
Advanced Question: How can computational methods guide the design of derivatives with improved enantioselectivity?
Methodological Answer:
- Docking Simulations: Model ligand-metal-substrate ternary complexes to identify steric clashes or favorable π-π interactions .
- Molecular Dynamics (MD): Simulate ligand flexibility in solution to predict conformational stability under reaction conditions .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with experimental ee% to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
